molecular formula C11H8N8O4S B4307175 N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B4307175
M. Wt: 348.30 g/mol
InChI Key: JBDBCXAGYNDCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as NOTA, is a synthetic compound that has gained attention in the scientific community for its potential applications in biomedical research.

Scientific Research Applications

N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood. It is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to inhibit the activity of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and prostaglandins. It also has antioxidant effects by reducing the production of ROS. In addition, N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. One area of interest is its potential use as a fluorescent probe for imaging biological systems. Another area of interest is its potential use in the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action of N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide and to explore its potential applications in biomedical research.

properties

IUPAC Name

N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N8O4S/c20-8(12-9-10(19(21)22)15-23-14-9)6-24-11-13-16-17-18(11)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDBCXAGYNDCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NON=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

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